3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-BROMOPHENYL)-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and the thienopyrimidine core.
Attachment of the Fluorophenylmethylthio Group: This can be done through a nucleophilic substitution reaction where a fluorophenylmethylthio group is introduced to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromophenyl or fluorophenyl groups, leading to dehalogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to their structural features.
Receptor Binding: May interact with biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways, such as kinase or G-protein coupled receptor pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[(3-Fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 3-(4-Methylphenyl)-2-{[(3-Fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
- Structural Differences : The presence of the bromophenyl group might confer unique reactivity and biological activity compared to similar compounds with different substituents.
- Biological Activity : Differences in biological activity due to variations in molecular interactions with biological targets.
Properties
Molecular Formula |
C19H12BrFN2OS2 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(3-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12BrFN2OS2/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-25-17)22-19(23)26-11-12-2-1-3-14(21)10-12/h1-10H,11H2 |
InChI Key |
CWRIJHOQTCJKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 |
Origin of Product |
United States |
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